molecular formula C18H12BrCl2N5O B1278045 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone CAS No. 438450-43-2

2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone

Cat. No.: B1278045
CAS No.: 438450-43-2
M. Wt: 465.1 g/mol
InChI Key: QTUSYELSINABSI-UHFFFAOYSA-N
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Description

2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heteroatoms and functional groups makes it a candidate for binding to biological targets.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The quinazolinone core is a known pharmacophore in many drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and chlorine atoms, along with the quinazolinone core, provides a distinct reactivity profile and potential for diverse applications.

Properties

IUPAC Name

2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-6-chloro-3,8-dimethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrCl2N5O/c1-9-6-10(20)7-11-15(9)23-17(25(2)18(11)27)13-8-14(19)24-26(13)16-12(21)4-3-5-22-16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSYELSINABSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrCl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904959
Record name 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438450-43-2
Record name 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438450432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOL-5-YL)-6-CHLORO-3,8-DIMETHYL-4(3H)-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2931G3IF0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 3
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 4
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 5
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 6
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Customer
Q & A

Q1: What is the significance of 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone in the context of chlorantraniliprole use?

A1: This compound, designated as "1" in the study by [Reddy et al. (2012)], [] is a significant degradation product formed during the pyrolysis of chlorantraniliprole in tobacco. The study demonstrated that when cigarettes treated with radiolabeled chlorantraniliprole were smoked, this compound was found in both the butt and filter extracts. Importantly, it constituted a considerable portion of the applied radioactivity – 10.1-15.9% depending on the specific radiolabeling of the parent chlorantraniliprole molecule. This highlights the potential for this degradation product to be formed under real-world conditions of chlorantraniliprole use, particularly in tobacco smoking. Further research may be needed to understand the potential toxicological profile and environmental fate of this specific degradation product.

Q2: How does the formation of this compound differ depending on the position of the radiolabel in the original chlorantraniliprole molecule?

A2: Interestingly, the study by Reddy et al. (2012) [] employed two different radiolabeled forms of chlorantraniliprole: one labeled at the pyrazole carbonyl and the other at the benzamide carbonyl. This approach revealed a difference in the yield of this compound. Cigarettes treated with [benzamide carbonyl-(14)C]-chlorantraniliprole produced a higher percentage of this degradation product (averaging 15.9% of applied radioactivity) compared to those treated with [pyrazole carbonyl-(14)C]-chlorantraniliprole (averaging 10.1%). This difference suggests that the position of the radiolabel influences the degradation pathway of chlorantraniliprole during pyrolysis, ultimately affecting the yield of specific degradation products like the compound in question.

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